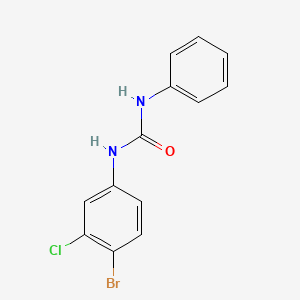1-(4-Bromo-3-chlorophenyl)-3-phenylurea
CAS No.:
Cat. No.: VC10850629
Molecular Formula: C13H10BrClN2O
Molecular Weight: 325.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10BrClN2O |
|---|---|
| Molecular Weight | 325.59 g/mol |
| IUPAC Name | 1-(4-bromo-3-chlorophenyl)-3-phenylurea |
| Standard InChI | InChI=1S/C13H10BrClN2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) |
| Standard InChI Key | RPQAFSUOQKXFMS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 1-(4-bromo-3-chlorophenyl)-3-phenylurea is C13H10BrClN2O, with a molecular weight of 333.59 g/mol. Its structure features a urea core (–NH–CO–NH–) bridging two aromatic rings: a 4-bromo-3-chlorophenyl group and an unsubstituted phenyl ring. The halogen atoms (bromine and chlorine) introduce electronegativity and steric bulk, influencing intermolecular interactions and reactivity .
Table 1: Comparative Molecular Properties of 1-(4-Bromo-3-chlorophenyl)-3-phenylurea and Analogues
The absence of methoxy or methyl groups in 1-(4-bromo-3-chlorophenyl)-3-phenylurea distinguishes it from Chlorbromuron, a commercial herbicide . This structural variation likely alters solubility and biological activity.
Spectroscopic Characterization
While direct spectral data for 1-(4-bromo-3-chlorophenyl)-3-phenylurea are unavailable, related urea derivatives provide benchmarks. For example, N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide (a structurally similar compound) exhibits characteristic NMR signals:
-
1H NMR: Aromatic protons resonate between δ 7.10–7.45 ppm, while urea NH protons appear as broad singlets near δ 6.11 ppm .
-
13C NMR: Carbonyl carbons (C=O) are observed at δ 153–155 ppm, with aromatic carbons in the δ 120–140 ppm range .
-
HRMS: Molecular ion peaks align with theoretical masses (e.g., [M+Na]+ at m/z 379.0207 for C17H17BrClN2O+) .
These patterns suggest that 1-(4-bromo-3-chlorophenyl)-3-phenylurea would display analogous spectral features, with adjustments for its distinct substitution pattern.
Synthesis and Manufacturing
General Urea Synthesis Strategies
Urea derivatives are typically synthesized via reactions between amines and isocyanates. For example, the Royal Society of Chemistry’s protocol for N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide involves:
-
Reacting pyrrolidine with 4-bromo-3-chlorophenyl isocyanate in dichloromethane at 0°C.
-
Purification via flash chromatography to yield the target compound in >90% purity .
Table 2: Representative Synthesis Conditions for Urea Analogues
| Reactants | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromo-3-chlorophenyl isocyanate + Aniline | Dichloromethane | 0°C → RT | 85–92 | |
| Phenyl isocyanate + 4-Bromo-3-chloroaniline | THF | Reflux | 78 |
Adapting these methods, 1-(4-bromo-3-chlorophenyl)-3-phenylurea could be synthesized by coupling 4-bromo-3-chloroaniline with phenyl isocyanate under mild conditions.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring reaction at the correct amine group in polyfunctional substrates.
-
Halogen Stability: Preventing dehalogenation under acidic or basic conditions.
-
Purification: Separating urea products from unreacted starting materials using silica gel chromatography .
Recent advances in photoredox catalysis, such as those reported by Wang et al., offer potential for milder reaction conditions and higher yields .
Functional Applications and Research Findings
Material Science Applications
The compound’s rigid aromatic structure could serve as a building block for supramolecular assemblies or metal-organic frameworks (MOFs), leveraging halogen bonding for crystal engineering .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume